

Physicochemical properties of 2-Amino-5-bromo-2'-fluorobenzophenone

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Compound of Interest

Compound Name: 2-Amino-5-bromo-2'-fluorobenzophenone

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An In-depth Technical Guide to the Physicochemical Properties of **2-Amino-5-bromo-2'-fluorobenzophenone**

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Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of **2-Amino-5-bromo-2'-fluorobenzophenone** (CAS No. 1479-58-9). As a critical starting material and intermediate in medicinal chemistry, particularly in the synthesis of benzodiazepine derivatives, a thorough understanding of its chemical and physical characteristics is paramount for researchers and drug development professionals. This document consolidates essential data, including chemical identifiers, solubility, thermal properties, and spectroscopic profiles. Furthermore, it presents field-proven insights into its synthetic utility and outlines a standard protocol for purity assessment, ensuring both technical accuracy and practical applicability.

Chemical Identity and Structural Framework

2-Amino-5-bromo-2'-fluorobenzophenone is a substituted benzophenone characterized by three key functional groups attached to its diphenylmethanone core: an amino group (-NH₂), a bromine atom (-Br), and a fluorine atom (-F).^[1] These substituents bestow upon the molecule a unique combination of reactivity and physical properties, making it a versatile building block in

organic synthesis.[1] Its primary utility is as a precursor for constructing more complex active pharmaceutical ingredients (APIs).[1]

The strategic placement of the amino and halogen groups allows for a variety of chemical transformations, including nucleophilic substitutions and catalytic cross-coupling reactions.[1] This versatility is fundamental to its role in the synthesis of targeted molecular architectures, most notably in the development of therapeutics targeting the central nervous system.[1][2]

Identifier	Value	Source(s)
IUPAC Name	(2-amino-5-bromophenyl)(2-fluorophenyl)methanone	[1][3]
Synonyms	2-Amino-2'-fluoro-5-bromobenzophenone	[4][5][6]
CAS Number	1479-58-9	[1][4][5][6]
Molecular Formula	C ₁₃ H ₉ BrFNO	[1][4][5][6]
Molecular Weight	294.12 g/mol	[1][5]
InChI Key	XCOKDXNGCQXFCV-UHFFFAOYSA-N	[1][4][6]
Appearance	Yellow crystalline solid/powder	[4][7]

Core Physicochemical Properties

The physical properties of a synthetic intermediate dictate its handling, reaction conditions, purification methods, and formulation potential. The data below has been aggregated from various chemical data providers and serves as a baseline for experimental design.

Property	Value	Source(s)
Melting Point	100-104 °C	[7][8]
Boiling Point	450.9 ± 45.0 °C (Predicted)	[7][8]
pKa	-1.12 ± 0.10 (Predicted)	[7]
Purity (Commercial)	≥95% to ≥98%	[1][4][9]

Solubility Profile

Solubility is a critical parameter for selecting appropriate solvent systems for synthesis, purification, and analysis. The compound exhibits good solubility in common polar aprotic and protic organic solvents, but is insoluble in water.[7][8] This behavior is consistent with its largely nonpolar aromatic structure, tempered by the polar amino group.

Solvent	Solubility	Source(s)
Dimethylformamide (DMF)	30 mg/mL	[4]
Dimethyl Sulfoxide (DMSO)	30 mg/mL	[4]
Ethanol	30 mg/mL	[4]
Methanol	Slightly Soluble	[7]
Water	Insoluble	[7][8]

Spectroscopic and Analytical Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment. The following data provides the characteristic spectral fingerprints for **2-Amino-5-bromo-2'-fluorobenzophenone**.

- Mass Spectrometry (MS): The molecular ion peak confirms the compound's molecular weight.[1]
 - m/z: 294.119 (C₁₃H₉BrFNO)[1]

- UV-Vis Spectroscopy: The ultraviolet absorption maxima are indicative of the conjugated aromatic system.
 - λ_{max} : 234, 394 nm (in a suitable organic solvent like ethanol or methanol)[4]
- Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of key functional groups. The NIST database provides a reference gas-phase spectrum.[6]
 - N-H stretching: $\sim 3400\text{ cm}^{-1}$ (characteristic of the primary amine)[1]
 - C=O stretching: $\sim 1680\text{ cm}^{-1}$ (characteristic of the diaryl ketone)[1]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about the atomic framework.
 - ^1H -NMR: The spectrum displays distinct peaks in the aromatic region (δ 7.2–8.1 ppm).[1] The splitting patterns of these signals are indicative of the substituent positions on the phenyl rings.
 - ^{19}F -NMR: A characteristic signal for the fluorine atom is observed around δ -110 ppm.[1]

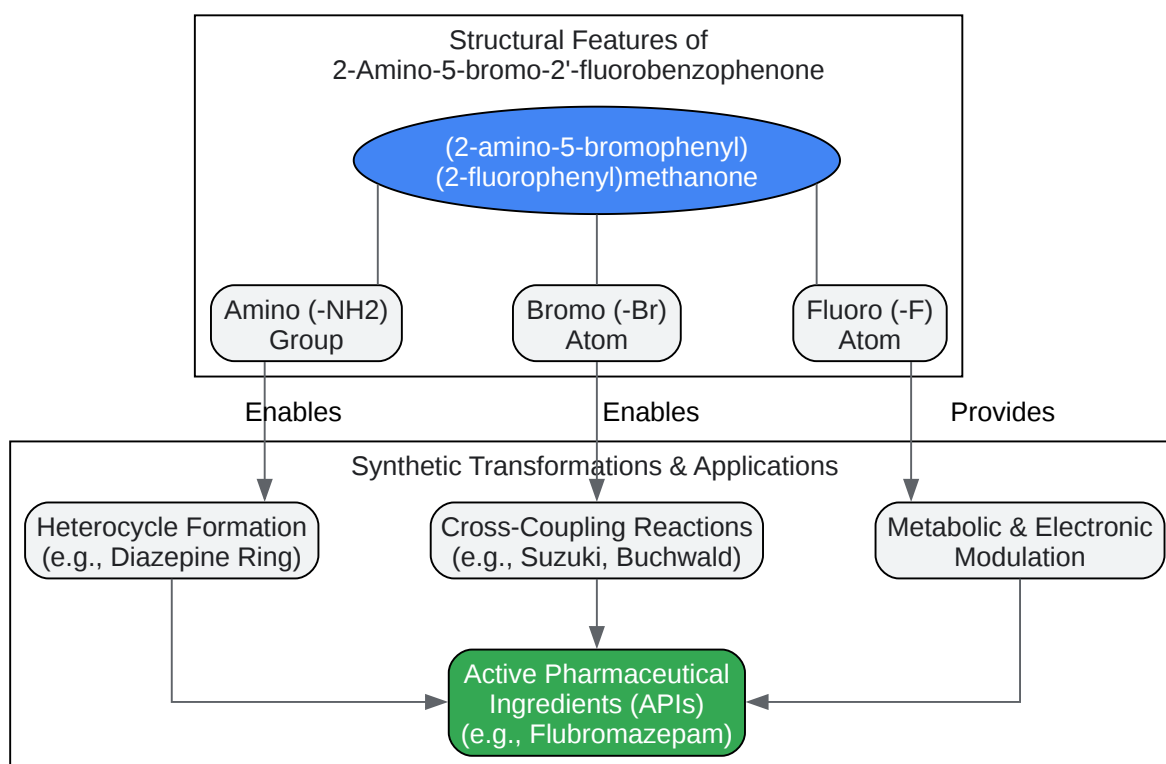
Synthetic Utility and Applications

The primary value of **2-Amino-5-bromo-2'-fluorobenzophenone** lies in its role as a versatile synthetic intermediate.[1] Its structural features are strategically leveraged in multi-step syntheses of pharmacologically active molecules.

- Precursor to Benzodiazepines: It is a well-established precursor in the synthesis of various benzodiazepines.[1][10] For instance, it is categorized as an analytical reference standard for its role as a precursor in the synthesis of flubromazepam.[4]
- Reactive Sites for Derivatization: The molecule's three key functional groups serve as handles for further chemical modification:
 - Amino Group: Can be acylated, alkylated, or used to form heterocyclic rings.
 - Bromine Atom: Enables cross-coupling reactions (e.g., Suzuki, Heck) to introduce new carbon-carbon or carbon-heteroatom bonds.

- Fluorine Atom: Modulates the electronic properties and metabolic stability of the final API, a common strategy in modern drug design.[11]

The diagram below illustrates the relationship between the compound's structural features and its synthetic potential.



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Structural features enabling synthetic applications.

Experimental Protocol: Purity Determination by HPLC

Objective: To establish a robust, self-validating High-Performance Liquid Chromatography (HPLC) method for determining the purity of **2-Amino-5-bromo-2'-fluorobenzophenone**. This protocol is foundational for quality control in a research or manufacturing setting.

Causality Behind Experimental Choices:

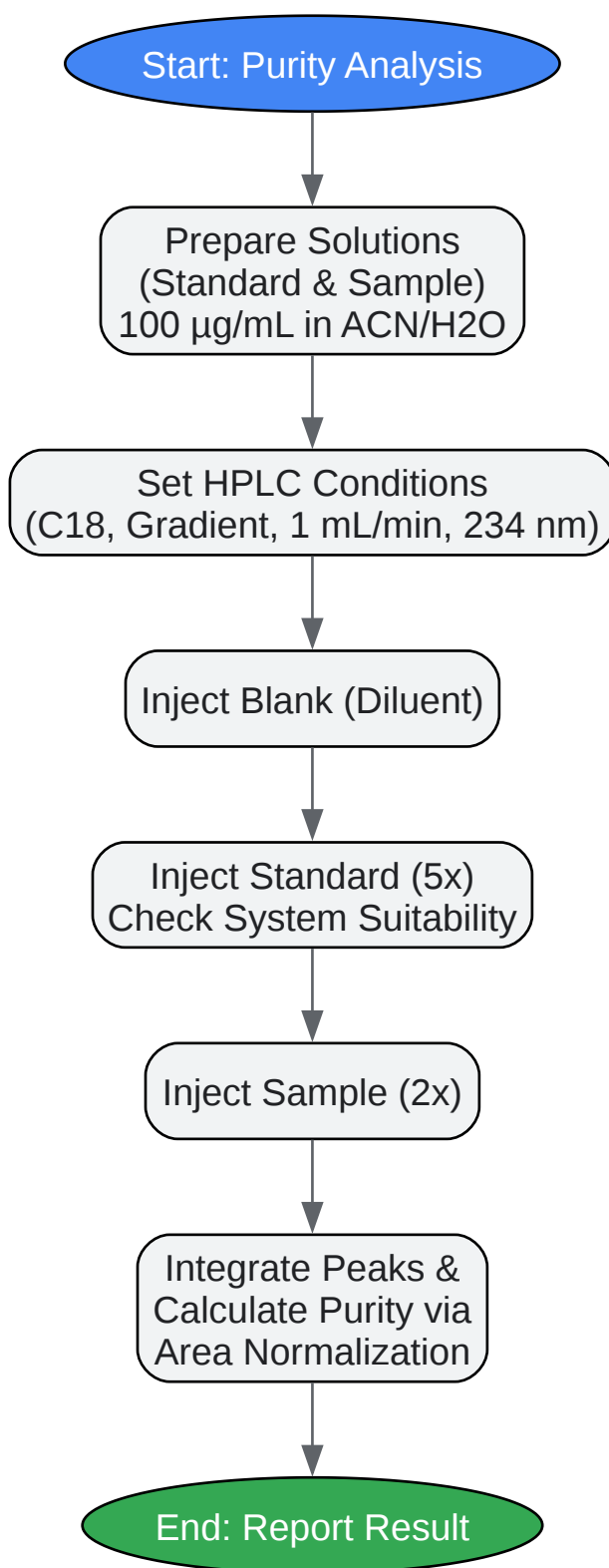
- **Stationary Phase (C18):** A C18 (octadecylsilyl) column is chosen due to its hydrophobicity, which provides excellent retention and separation for aromatic, moderately polar compounds like the analyte.
- **Mobile Phase (Acetonitrile/Water):** A gradient elution of acetonitrile and water is selected. Acetonitrile is a common organic modifier that provides good peak shape, while water is the weak solvent. A gradient is used to ensure that any potential impurities, which may have different polarities, are eluted and resolved from the main peak within a reasonable runtime.
- **Detector (UV-Vis):** A UV-Vis detector is set to one of the compound's absorption maxima (e.g., 234 nm) to achieve high sensitivity and accurate quantification.^[4]

Methodology

- **Standard Preparation:**
 - Accurately weigh approximately 10 mg of a reference standard of **2-Amino-5-bromo-2'-fluorobenzophenone**.
 - Dissolve in a 100 mL volumetric flask using a 50:50 (v/v) mixture of acetonitrile and water (diluent) to create a 100 µg/mL stock solution.
 - Sonication may be used to ensure complete dissolution.
- **Sample Preparation:**
 - Prepare a sample solution at the same concentration (100 µg/mL) as the standard using the same diluent.
- **Chromatographic Conditions:**
 - Column: C18, 4.6 x 150 mm, 5 µm particle size

- Mobile Phase A: Water (HPLC Grade)
- Mobile Phase B: Acetonitrile (HPLC Grade)
- Gradient:
 - 0-2 min: 50% B
 - 2-15 min: 50% to 95% B
 - 15-18 min: 95% B
 - 18-18.1 min: 95% to 50% B
 - 18.1-22 min: 50% B (re-equilibration)
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- Column Temperature: 30 °C
- Detection Wavelength: 234 nm
- Analysis:
 - Inject the diluent (blank) to ensure no system peaks interfere.
 - Inject the standard solution five times to establish system suitability (RSD of peak area <2.0%).
 - Inject the sample solution in duplicate.
 - Calculate the purity by area normalization: $\text{Purity (\%)} = (\text{Area of Main Peak} / \text{Total Area of All Peaks}) * 100$.

The workflow for this protocol is visualized below.



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Workflow for HPLC purity determination.

Safety, Handling, and Storage

Proper handling and storage are crucial to ensure researcher safety and maintain the integrity of the compound.

- **Hazard Identification:** The compound is classified as harmful and an irritant. It is harmful if swallowed, inhaled, or in contact with skin. It causes skin irritation and serious eye irritation, and may cause respiratory irritation.[8][12][13]
- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including chemical-resistant gloves, safety goggles conforming to EN166 (EU) or NIOSH (US) standards, and a lab coat.[12][14]
- **Handling:** Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust or fumes.[12][14][15] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[12][15]
- **Storage:** Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.[7][12][14] For long-term stability, storage at -20°C is recommended.[1][4]

Conclusion

2-Amino-5-bromo-2'-fluorobenzophenone is a compound of significant interest in pharmaceutical research and development. Its well-defined physicochemical properties, including its solubility profile and distinct spectroscopic fingerprints, provide a solid foundation for its application in complex organic synthesis. The strategic combination of amino, bromo, and fluoro functional groups offers multiple avenues for chemical modification, cementing its role as a valuable precursor for creating novel therapeutic agents. The protocols and data outlined in this guide are intended to equip researchers with the necessary technical knowledge to utilize this compound effectively and safely.

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